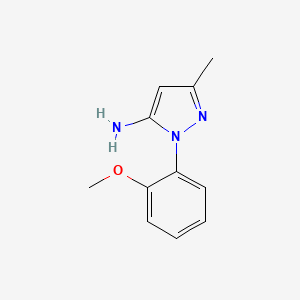

![molecular formula C18H18N2O3S2 B2980771 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1795087-39-6](/img/structure/B2980771.png)

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

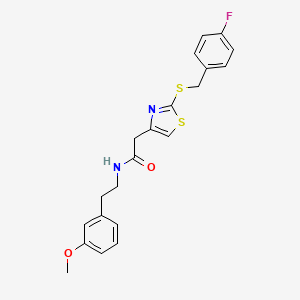

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been reported to possess various biological activities, including anti-inflammatory, antifungal, antihypertensive, and antibacterial properties .

Synthesis Analysis

Thiazole compounds can be synthesized through various methods. One common method involves the use of Lawesson’s reagent for the formation of heterocyclic compounds containing a sulfur atom . Another method involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .Scientific Research Applications

- Thiazoles exhibit antioxidant activity, protecting cells from oxidative stress. Researchers have investigated derivatives like our compound for potential use in combating free radicals and preventing cellular damage .

- Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may serve as pain-relievers and reduce inflammation, making them relevant for pharmaceutical development .

- Thiazoles, including our compound, exhibit antimicrobial and antifungal effects. Researchers have explored their potential as agents against bacterial and fungal infections .

- Some thiazole derivatives possess antiviral activity. Investigating their efficacy against specific viruses could lead to novel therapeutic options .

- Thiazoles have been studied for neuroprotective effects. Their ability to safeguard neurons from damage or degeneration is an exciting avenue for further research .

- Thiazole derivatives, including our compound, exhibit antitumor and cytotoxic activity. Researchers have explored their potential as cancer therapeutics .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Antiviral Applications

Neuroprotective Potential

Antitumor and Cytotoxic Properties

These applications highlight the versatility of thiazoles, and our compound’s unique structure warrants further investigation in these areas. Keep in mind that while these fields are distinct, they often intersect, contributing to a holistic understanding of the compound’s potential. If you’d like more detailed information on any specific application, feel free to ask! 😊 .

Mechanism of Action

Safety and Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structure. Some thiazole compounds are intended for research use only and are not intended for human or veterinary use.

Future Directions

properties

IUPAC Name |

2-(1-benzylsulfonylazetidin-3-yl)oxy-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-6-5-9-16-17(13)19-18(24-16)23-15-10-20(11-15)25(21,22)12-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKAONZQXASNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)

![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)